molecular formula C11H9FN2OS B5324047 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5324047
M. Wt: 236.27 g/mol
InChI Key: DUAZHICIWTUJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as FM-381, is a small molecule drug candidate that has been developed for the treatment of autoimmune diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide acts by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of T cells. By inhibiting BTK, this compound prevents the activation and proliferation of T cells, thereby reducing the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to the target tissues, where it exerts its pharmacological effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages as a research tool, including its selectivity for BTK and its favorable pharmacokinetic profile. However, it also has some limitations, such as its relatively low yield in the synthesis process and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to further investigate the pharmacological effects of this compound in animal models of autoimmune diseases, as well as in clinical trials in humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases should be explored. Finally, the development of new analogs of this compound with improved potency and selectivity could lead to the discovery of more effective treatments for autoimmune diseases.

Synthesis Methods

The synthesis of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitrothiazole with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with an acid chloride to give the final product. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied in vitro and in vivo for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. It has been shown to selectively inhibit the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZHICIWTUJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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